molecular formula C15H17NO3 B7509212 Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate

Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate

Cat. No. B7509212
M. Wt: 259.30 g/mol
InChI Key: ILUMVJXKCCXDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as MMCDI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MMCDI belongs to the class of indole derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood. However, it is known to inhibit the enzyme GSK-3β, which is involved in the regulation of cell proliferation and survival. GSK-3β is also involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which is important for the development and maintenance of tissues.
Biochemical and Physiological Effects
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to have various biochemical and physiological effects. In cancer research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to reduce the levels of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. In infectious disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the replication of HCV and HIV in vitro.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. In cancer research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate could be further investigated for its potential as a therapeutic agent for various types of cancer. In neurodegenerative disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate could be further investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases. In infectious disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate could be further investigated for its potential as a treatment for viral infections, including HCV and HIV. Further research is also needed to fully understand the mechanism of action of Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate and its pharmacokinetics and pharmacodynamics.

Synthesis Methods

Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized through a multistep process starting with commercially available 2-methylcyclopropanecarboxylic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with indole-5-carboxylic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently methylated to yield Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate.

Scientific Research Applications

Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated for its potential therapeutic applications in various areas of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has shown promising results as an inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and survival. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In neurodegenerative disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated as a potential treatment for Alzheimer's disease. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In infectious disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated as a potential treatment for viral infections, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the replication of HCV and HIV in vitro.

properties

IUPAC Name

methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9-7-12(9)14(17)16-6-5-10-8-11(15(18)19-2)3-4-13(10)16/h3-4,8-9,12H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUMVJXKCCXDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCC3=C2C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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